molecular formula C13H25N3OS B2875414 N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide CAS No. 2034610-01-8

N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2875414
CAS No.: 2034610-01-8
M. Wt: 271.42
InChI Key: WFQCZEYBBHAMLY-UHFFFAOYSA-N
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Description

N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a chemical compound with a complex structure that includes a diazepane ring, a thiopyran ring, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but a common approach includes the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiopyran Ring: The thiopyran ring can be introduced through a series of reactions involving sulfur-containing reagents.

    Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and other substituting agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-ethyl-N1-(tetrahydro-2H-thiopyran-4-yl)benzene-1,4-diamine
  • Pyrimidine-pyridinone serine/threonine kinase inhibitors

Uniqueness

N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is unique due to its specific structure, which includes both a diazepane ring and a thiopyran ring. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-ethyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3OS/c1-2-14-13(17)16-7-3-6-15(8-9-16)12-4-10-18-11-5-12/h12H,2-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQCZEYBBHAMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCN(CC1)C2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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